Citalopram-d6-Oxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citalopram-d6 Oxalate is a deuterated form of Citalopram Oxalate, which is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterated version, Citalopram-d6 Oxalate, contains six deuterium atoms, which can be used in various research applications to study the pharmacokinetics and metabolic pathways of Citalopram .
Wissenschaftliche Forschungsanwendungen
Citalopram-d6 Oxalate has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Citalopram in the body.
Metabolic Pathway Analysis: Researchers use Citalopram-d6 Oxalate to investigate the metabolic pathways and identify the metabolites formed.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions and their effects on the pharmacokinetics of Citalopram.
Biological Research: Citalopram-d6 Oxalate is used in biological research to study its effects on serotonin reuptake and its potential therapeutic applications.
Wirkmechanismus
Target of Action
Citalopram-d6 Oxalate primarily targets the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, Citalopram-d6 Oxalate increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Mode of Action
Citalopram-d6 Oxalate binds to the serotonin transporter, blocking its function. This inhibition prevents the reuptake of serotonin into the presynaptic neuron, leading to an accumulation of serotonin in the synaptic cleft . The increased serotonin levels enhance neurotransmission and improve mood and anxiety symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Citalopram-d6 Oxalate is the serotonergic pathway. By inhibiting serotonin reuptake, the compound increases serotonin levels in the synaptic cleft, which can activate various serotonin receptors on the postsynaptic neuron . This activation can lead to downstream effects such as improved mood, reduced anxiety, and other therapeutic effects associated with enhanced serotonergic activity .
Pharmacokinetics
Citalopram-d6 Oxalate is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring within 2-4 hours after oral administration . It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2D6 . The compound has a half-life of approximately 35 hours, allowing for once-daily dosing . It is excreted mainly through the urine .
Result of Action
At the molecular level, the inhibition of serotonin reuptake by Citalopram-d6 Oxalate leads to increased serotonin levels in the synaptic cleft . This results in enhanced activation of serotonin receptors, which can improve mood and reduce symptoms of depression and anxiety . At the cellular level, prolonged exposure to increased serotonin can lead to adaptive changes in receptor density and sensitivity, contributing to the long-term therapeutic effects of the drug .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of Citalopram-d6 Oxalate . For instance, extreme pH levels can affect the drug’s solubility and absorption . Additionally, interactions with other medications that inhibit or induce cytochrome P450 enzymes can alter the metabolism and bioavailability of Citalopram-d6 Oxalate . Proper storage conditions and careful management of drug interactions are essential to maintain the compound’s efficacy and stability .
: Information synthesized from various sources on the mechanism of action and pharmacokinetics of Citalopram and its derivatives.
Biochemische Analyse
Biochemical Properties
Citalopram-d6 Oxalate acts by inhibiting the serotonin transporter (5-HTT), thereby increasing the extracellular availability of serotonin . This inhibition of 5-HTT has been studied in COS-1 cells expressing the human 5-HTT and in rat brain synaptosomes .
Cellular Effects
In vitro studies have shown that Citalopram-d6 Oxalate has significant effects on various types of cells. For instance, it has been found to exhibit antiproliferative and apoptotic effects in rat C6 glioma cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Citalopram-d6 Oxalate exerts its effects at the molecular level through several mechanisms. It binds to the serotonin transporter, inhibiting its function and leading to an increase in extracellular serotonin . This binding interaction is key to its mechanism of action.
Temporal Effects in Laboratory Settings
The effects of Citalopram-d6 Oxalate change over time in laboratory settings. For example, thermal degradation studies have shown that Citalopram-d6 Oxalate decomposes in a single step after melting, without evidence of crystallization on cooling . This suggests that the compound has good stability under certain conditions.
Dosage Effects in Animal Models
The effects of Citalopram-d6 Oxalate in animal models vary with dosage. For instance, studies have shown that while a single administration of Citalopram can induce anxiety in animal models, three administrations can elicit anxiolytic effects . This suggests that the compound’s effects are dose-dependent and can change over time.
Metabolic Pathways
Citalopram-d6 Oxalate is involved in several metabolic pathways. It is metabolized in the body, with the process involving various enzymes and cofactors
Transport and Distribution
The transport and distribution of Citalopram-d6 Oxalate within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of Citalopram-d6 Oxalate and its effects on activity or function are not well known. It is likely that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Citalopram-d6 Oxalate involves the incorporation of deuterium atoms into the Citalopram molecule. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 5-cyano-phthalide with p-fluorobenzyl magnesium bromide to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the desired Citalopram structure.
Deuteration: The incorporation of deuterium atoms is achieved by using deuterated reagents or solvents during the synthesis process.
Formation of Oxalate Salt: The final step involves the reaction of the deuterated Citalopram with oxalic acid to form Citalopram-d6 Oxalate.
Industrial Production Methods: Industrial production of Citalopram-d6 Oxalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Citalopram-d6 Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Citalopram-d6 Oxalate. These derivatives can be used to study the metabolic pathways and pharmacokinetics of the compound .
Vergleich Mit ähnlichen Verbindungen
Escitalopram Oxalate: The S-enantiomer of Citalopram, which is more potent and selective for the serotonin transporter.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness of Citalopram-d6 Oxalate: Citalopram-d6 Oxalate is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. The deuterated form is particularly useful in research applications where precise tracking of the compound and its metabolites is required .
Eigenschaften
IUPAC Name |
1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.